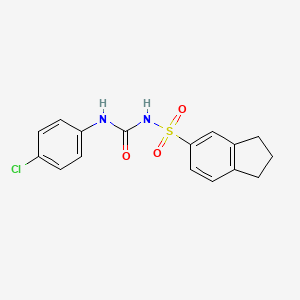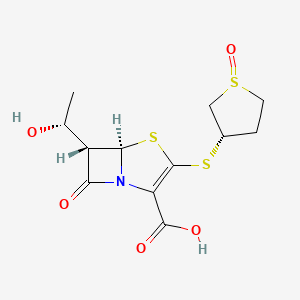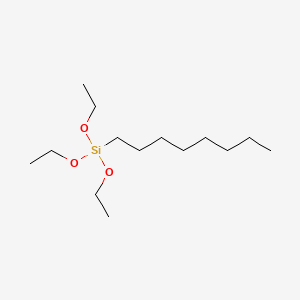
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Overview
Description
“15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid” is a compound that contains a Boc-protected amino group . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It is particularly useful in the protection of amines, due to its stability towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Synthesis Analysis
The Boc protection of amines, amino acids, and peptides can be achieved using di-tert-butyl dicarbonate (Boc2O) with Amberlyst-15 as a catalyst in ethanol . This process is chemoselective, efficient, and does not result in competitive side reactions . Another method involves the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids can be analyzed using techniques such as NMR spectroscopy . The structure of the Boc group itself consists of a carbonyl group attached to a tert-butyl group .
Chemical Reactions Analysis
The Boc group can be introduced and removed under a variety of conditions . The introduction of the Boc group (Boc protection) involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) . The removal of the Boc group (Boc deprotection) can be achieved using acid .
Scientific Research Applications
Synthesis and Characterization
One primary application of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid involves its synthesis and spectroscopic characterization. For instance, Elemes and Ragnarsson (1996) synthesized derivatives of proteinogenic α-amino acids, simultaneously labeled with stable isotopes , , and in the backbone, including Boc-L-[1,2-, 2-, ]amino acids in enantiopure form. The spectroscopic characterization provided insights into their structural properties, which are critical for further biochemical applications (Elemes & Ragnarsson, 1996).
Enzyme Inhibition Studies
The compound and its derivatives find utility in enzyme inhibition studies. For example, research by Bachovchin et al. (1988) utilized NMR spectroscopy to examine the active-site histidyl residue of alpha-lytic protease in peptide boronic acid inhibitor complexes, revealing distinct complexes and their implications for understanding the catalytic mechanism of serine proteases (Bachovchin et al., 1988).
Drug Discovery and Neurological Disorders
Another application area is in the development of potential therapeutic agents. Kinney et al. (1998) reported the design and synthesis of a potent N-methyl-D-aspartate (NMDA) antagonist, which is significant for treating neurological disorders such as stroke and head trauma. The compound’s synthesis process showcases the application of similar chemical frameworks in developing neuroprotective agents (Kinney et al., 1998).
Analytical Chemistry
In analytical chemistry, this compound derivatives can be used for isotopic labeling, aiding in NMR spectroscopy studies to investigate protein structure and dynamics. This is exemplified by work on the synthesis of -labelled chiral Boc-amino acids from triflates, providing essential tools for labeled peptide synthesis and NMR studies (Degerbeck et al., 1993).
Mechanism of Action
Target of Action
t-Boc-N-amido-PEG4-acid, also known as 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oic acid or 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, is a PEG linker . It contains a terminal carboxylic acid and a Boc-protected amino group . The primary targets of this compound are primary amine groups .
Mode of Action
The terminal carboxylic acid of t-Boc-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
It’s known that the compound can form stable amide bonds with primary amine groups , which suggests it may be involved in protein conjugation processes.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of t-Boc-N-amido-PEG4-acid is the formation of a stable amide bond with primary amine groups . This can lead to the conjugation of various biomolecules, potentially altering their function or stability.
Action Environment
The action of t-Boc-N-amido-PEG4-acid is influenced by the presence of activators such as EDC or HATU, which facilitate the formation of the amide bond . Additionally, the Boc group can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment can influence the compound’s action. The hydrophilic PEG spacer increases solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability may be influenced by the hydration level of the environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
t-Boc-N-amido-PEG4-acid plays a significant role in biochemical reactions. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Mechanism
The molecular mechanism of action of t-Boc-N-amido-PEG4-acid involves the formation of a stable amide bond with primary amine groups in the presence of activators . The Boc group can be deprotected under mild acidic conditions to form the free amine .
properties
IUPAC Name |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIYIPDFZMLJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373186 | |
| Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756525-91-4 | |
| Record name | 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



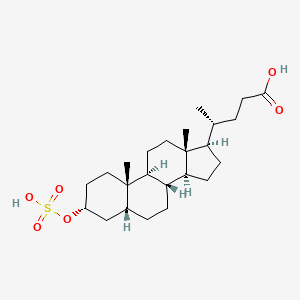
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)
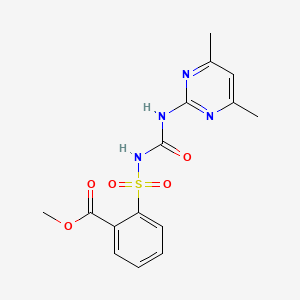

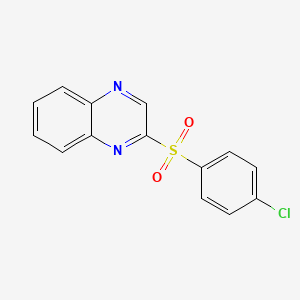
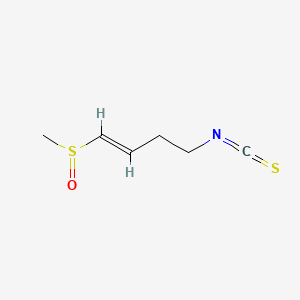
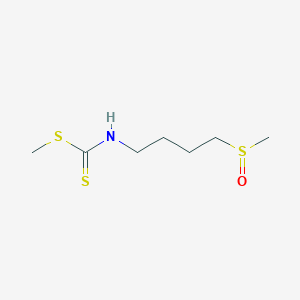
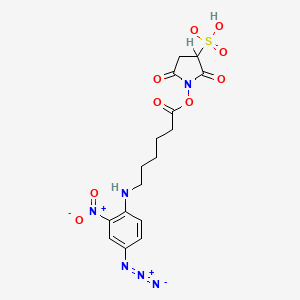
![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)
